molecular formula C21H29N5O B5266919 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile

6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile

Número de catálogo: B5266919
Peso molecular: 367.5 g/mol
Clave InChI: IXAIBNURZITPOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile, also known as BPN14770, is a small molecule drug that has gained attention in recent years for its potential therapeutic applications.

Mecanismo De Acción

6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and amyloid beta accumulation, this compound has also been shown to have anti-inflammatory effects in the brain. In animal models of neuroinflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is its selectivity for PDE4D, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in chronic dosing regimens.

Direcciones Futuras

For 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile research include further preclinical studies to investigate its potential therapeutic applications in neurological disorders, as well as clinical trials to assess its safety and efficacy in humans. Additionally, future research may focus on the development of analogs of this compound with improved pharmacokinetic properties and selectivity for PDE4D. Finally, this compound may also be studied for its potential applications in other areas of medicine, such as cancer and cardiovascular disease.

Métodos De Síntesis

6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile with 1,4-bis(3-aminopropyl)piperazine to form the intermediate 6-[3-(pyridin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound.

Aplicaciones Científicas De Investigación

6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. Additionally, this compound has been shown to improve social behavior and reduce repetitive behavior in animal models of Fragile X syndrome and autism spectrum disorders.

Propiedades

IUPAC Name

6-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c22-14-17-5-6-20(23-15-17)24-12-7-19(8-13-24)26-11-3-4-18(16-26)21(27)25-9-1-2-10-25/h5-6,15,18-19H,1-4,7-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAIBNURZITPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.